(E)-N'-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

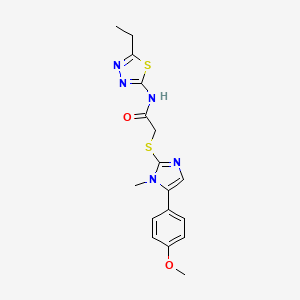

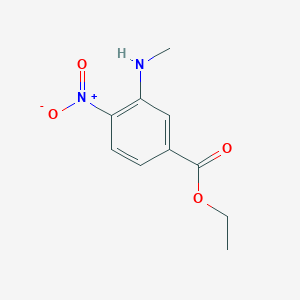

(E)-N'-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, also known as BMH, is a pyrazole-based compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. BMH is a derivative of pyrazole, and its synthesis method involves the condensation of hydrazine hydrate with 4-methoxybenzaldehyde and 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid hydrazide.

科学的研究の応用

- Researchers have used structural bioinformatics methods to identify promising EGFR/VEGFR-2 inhibitors from (E)-N’-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide and its derivatives . These compounds exhibit strong electronic characteristics, meet ADMET (absorption, distribution, metabolism, excretion, and toxicity) requirements, and demonstrate affinity for target proteins.

- Researchers have synthesized a potential bioactive compound, 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, using (E)-N’-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide as a precursor .

- GQDs modified with 4-methoxyphenyl (MP) groups exhibit multicolor photoluminescence due to electron-donating methoxy substituents on the aromatic ring .

Triple-Negative Breast Cancer (TNBC) Treatment

Antioxidant and Cytotoxic Effects

Bioactive Compound Synthesis

Graphene Quantum Dots Modification

Corrosion Inhibition

Computational Drug Design

作用機序

Target of Action

Similar compounds have been reported to target egfr and vegfr-2, which are associated with the progression of triple-negative breast cancer .

Mode of Action

The interaction of the molecules in the domain of the EGFR and VEGFR-2 receptors was better understood through molecular dynamic simulation .

Biochemical Pathways

Compounds with similar structures have been shown to affect various pathways related to cancer progression .

Pharmacokinetics

It’s worth noting that all tested compounds in a similar study met the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations . This suggests that the compound may have favorable absorption, distribution, metabolism, excretion, and toxicity (ADME) properties.

Result of Action

Similar compounds have shown promising results in inhibiting the progression of triple-negative breast cancer .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-N'-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves the condensation of 4-methoxyphenylhydrazine with ethyl acetoacetate to form 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid ethyl ester. The resulting ester is then reacted with hydrazine hydrate to form 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. Finally, the carbohydrazide is reacted with benzaldehyde to form (E)-N'-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide.", "Starting Materials": [ "4-methoxyphenylhydrazine", "ethyl acetoacetate", "hydrazine hydrate", "benzaldehyde" ], "Reaction": [ "Step 1: Condensation of 4-methoxyphenylhydrazine with ethyl acetoacetate to form 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid ethyl ester.", "Step 2: Reaction of 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid ethyl ester with hydrazine hydrate to form 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide.", "Step 3: Reaction of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide with benzaldehyde to form (E)-N'-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide." ] } | |

CAS番号 |

305355-26-4 |

製品名 |

(E)-N'-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide |

分子式 |

C18H16N4O2 |

分子量 |

320.352 |

IUPAC名 |

N-[(E)-benzylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C18H16N4O2/c1-24-15-9-7-14(8-10-15)16-11-17(21-20-16)18(23)22-19-12-13-5-3-2-4-6-13/h2-12H,1H3,(H,20,21)(H,22,23)/b19-12+ |

InChIキー |

CLZKPOGOSIHMNW-XDHOZWIPSA-N |

SMILES |

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Methoxymethyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2475358.png)

![5-phenyl-3-(2-phenylethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2475360.png)

![2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2475361.png)

![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2475363.png)

![2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2475365.png)

![Potassium hydrogen [2-carboxy-2-(propan-2-ylidene)ethyl]phosphonate](/img/structure/B2475367.png)

![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2475369.png)